![molecular formula C21H20BrN3O2S B11065996 (5E)-5-(3-bromobenzylidene)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11065996.png)
(5E)-5-(3-bromobenzylidene)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a bromophenyl group, and a methoxyphenyl piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE typically involves the condensation of substituted aromatic aldehydes with appropriate thiazole derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N’-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides
- 3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazine
Uniqueness
5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE is unique due to its combination of a thiazole ring with bromophenyl and methoxyphenyl piperazine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20BrN3O2S |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20BrN3O2S/c1-27-18-7-5-17(6-8-18)24-9-11-25(12-10-24)21-23-20(26)19(28-21)14-15-3-2-4-16(22)13-15/h2-8,13-14H,9-12H2,1H3/b19-14+ |
InChI Key |
NLEAMXBJLXUHIW-XMHGGMMESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)Br)/S3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)Br)S3 |
Origin of Product |
United States |
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